REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([S:10](=[O:13])(=[O:12])[NH2:11])=[CH:5][C:3]=1[NH2:4].[C:14](O)(=O)[CH2:15][CH2:16][CH3:17].Cl>[OH-].[NH4+]>[Cl:9][C:7]1[C:6]([S:10](=[O:12])(=[O:13])[NH2:11])=[CH:5][C:3]2[NH:4][C:14]([CH2:15][CH2:16][CH3:17])=[N:1][C:2]=2[CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
NC1=C(N)C=C(C(=C1)Cl)S(N)(=O)=O
|
Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a solid
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in hot methanol
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
WAIT
|
Details
|
boiled ten minutes
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
provided a solid which
|
Type
|
CUSTOM
|
Details
|
The free base was then recrystallized from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(NC(=N2)CCC)C=C1S(N)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |